molecular formula C11H11F2N3 B11740297 N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11740297
M. Wt: 223.22 g/mol
InChI Key: POYMAKOUKGNQAT-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a difluorophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • N-[1-(3,5-difluorophenyl)ethyl]-2-methyl-2-(4-methyl-1-piperazinyl)-1-propanamine

Comparison: N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a difluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-16-3-2-11(15-16)14-7-8-4-9(12)6-10(13)5-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

POYMAKOUKGNQAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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